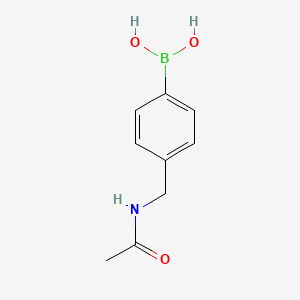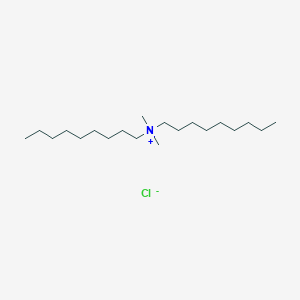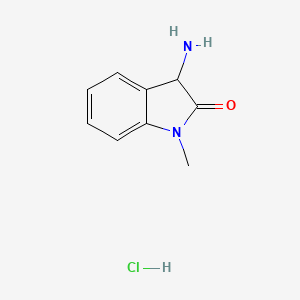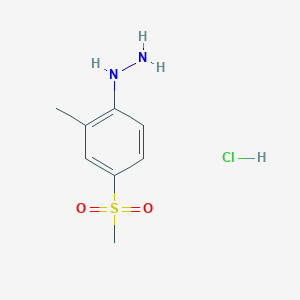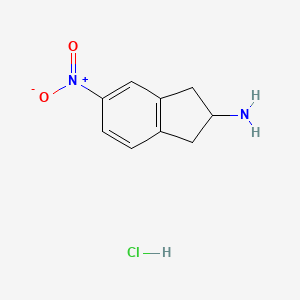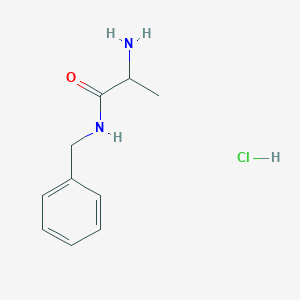
2-amino-N-benzylpropanamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-benzylpropanamide hydrochloride, also known as 2-Amino-N-benzyl-2-propanamide hydrochloride, is a compound that is used in a variety of scientific research applications. It has a wide range of applications in the field of biochemistry, physiology, and pharmacology. It is a white, crystalline solid with a molecular weight of 215.6 g/mol and a melting point of 151-153°C. 2-Amino-N-benzyl-2-propanamide hydrochloride is a versatile reagent used in a variety of chemical reactions, including the synthesis of peptides, peptidomimetics, and other biologically active compounds.
科学的研究の応用
Metoclopramide: Pharmacological Properties and Clinical Use
Metoclopramide, a compound with a somewhat related chemical structure, demonstrates diverse clinical applications primarily due to its effects on gastrointestinal motility. It's used in diagnostics and treatment of various gastrointestinal disorders, highlighting the pharmacodynamic properties of benzamide derivatives in modulating smooth muscle activity and neuroreceptor interactions. This insight could be extrapolated to suggest potential research areas for "2-amino-N-benzylpropanamide hydrochloride" in similar gastrointestinal applications or neuroreceptor studies (Pinder et al., 2012).
Novel Synthetic Opioids and Benzamide Derivatives
Research on non-fentanyl novel synthetic opioids, particularly N-substituted benzamides, offers a window into the synthetic flexibility and pharmacological potential of benzamide derivatives. These compounds, known for their euphoric effects, are structurally adaptable, leading to various applications in medicinal chemistry and drug development. Such adaptability could hint at the capacity of "this compound" for modification into therapeutically valuable entities (Sharma et al., 2018).
Acrylamide Research and Safety
While acrylamide, a chemical compound with industrial and food science implications, doesn't share a direct link to "this compound," the extensive research into its effects, safety, and regulatory status underlines the importance of understanding the toxicological and environmental aspects of chemical compounds. This approach could be relevant for assessing the safety profile of "this compound" in potential applications (Taeymans et al., 2004).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P312 (Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
生化学分析
Biochemical Properties
2-Amino-N-benzylpropanamide hydrochloride plays a significant role in biochemical reactions, particularly in the context of pharmaceutical applications. It interacts with various enzymes, proteins, and other biomolecules. The compound’s primary interactions involve binding to specific enzymes, which can lead to either inhibition or activation of these enzymes. This interaction is crucial for its role in drug development, as it can modulate biochemical pathways and influence the pharmacokinetics of therapeutic agents .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses, such as proliferation, differentiation, and apoptosis. Additionally, it can alter gene expression patterns, resulting in changes in protein synthesis and cellular behavior .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific enzymes, leading to either inhibition or activation. This binding can result in changes in enzyme activity, which in turn affects biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmosphere and room temperature conditions . Its degradation products and their impact on cellular function need to be further investigated to understand the long-term effects of the compound in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it may cause toxic or adverse effects. Threshold effects observed in these studies indicate that there is a specific dosage range within which the compound is effective without causing significant toxicity
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can influence its pharmacological activity. Additionally, the compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution. These interactions can influence the compound’s localization and accumulation within specific tissues or cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological activity
特性
IUPAC Name |
2-amino-N-benzylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-8(11)10(13)12-7-9-5-3-2-4-6-9;/h2-6,8H,7,11H2,1H3,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUOUGQOZUEYFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1290094.png)
![(2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1290095.png)
